molecular formula C13H20N2O B1599511 N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine CAS No. 857283-92-2

N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine

Cat. No. B1599511
M. Wt: 220.31 g/mol
InChI Key: JZMYRFZAMCXUIF-UHFFFAOYSA-N
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Description

“N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine” is a chemical compound . Its empirical formula is C8H18N2O and it has a molecular weight of 158.24 .


Synthesis Analysis

The synthesis of a similar compound, 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one, from 3-methyl-2,6-diphenylpiperidin-4-one has been described in a paper . The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS, and elemental analysis .


Molecular Structure Analysis

The crystal structure of a similar compound, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been analyzed . This benzothiazole derivative is a Mannich base. The methylene group bridges the molecules of 2-mercapto benzothiazole and morpholine with an angle at the methylene bridge being 110.31(12)° [N–C–N]. The dihedral angle between the benzothiazole and morpholine planes is 70.37(5)° .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One application is in the development of neurokinin-1 (NK1) receptor antagonists, which are explored for their therapeutic potential in treating emesis and depression. The compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride demonstrated high affinity and effectiveness in pre-clinical tests for these applications, showing the potential of morpholine derivatives in medical chemistry (Harrison et al., 2001).

Transfer Hydrogenation Reactions

Another significant application is in the field of catalysis, where derivatives of this compound are used in transfer hydrogenation reactions. The quinazoline-based ruthenium complexes, synthesized from compounds including morpholine derivatives, demonstrated excellent conversions and turnover frequency (TOF) values in the transfer hydrogenation of acetophenone derivatives, indicating their utility in catalytic processes (Karabuğa et al., 2015).

Photoinitiation in Polymerization

In material science, morpholine derivatives are investigated for their role in photoinitiation systems for acrylate polymerization. Studies on the effects of the morpholino substituent in certain compounds show its impact on the initiation efficiency and polymerization process, contributing to the development of new photoinitiators (Arsu & Davidson, 1994).

Antimicrobial Activity

Additionally, morpholine derivatives have been explored for their antimicrobial properties. A series of new quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized, showing moderate to very good antibacterial and antifungal activities. This research underscores the potential of morpholine derivatives as bases for developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Enzymatic Regulation and Cold Acclimation in Plants

In the realm of biochemistry, research into the N-methylation of phosphoethanolamine, a key step in choline biogenesis in plants, involved the use of a compound with a morpholine group. The study of a spinach cDNA encoding a phosphoethanolamine N-methyltransferase, which catalyzes sequential methylations leading to phosphocholine, reveals the compound's role in understanding plant biochemical pathways and stress responses (Nuccio et al., 2000).

properties

IUPAC Name

N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-10-12-3-2-4-13(9-12)11-15-5-7-16-8-6-15/h2-4,9,14H,5-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMYRFZAMCXUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428735
Record name N-Methyl-N-[3-(morpholin-4-ylmethyl)benzyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine

CAS RN

857283-92-2
Record name N-Methyl-N-[3-(morpholin-4-ylmethyl)benzyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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